benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine
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Overview
Description
Benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The difluoromethyl group can be introduced using difluorocarbene reagents . The final step involves the reaction of the pyrazole derivative with benzylamine under appropriate conditions.
Industrial Production Methods
Industrial production of benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The benzyl group or the difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.
Mechanism of Action
The mechanism of action of benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to various biological effects. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Benzylamine derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Difluoromethylated pyrazoles: Compounds with the difluoromethyl group attached to different positions on the pyrazole ring.
Pyrazole carboxamides: Compounds with carboxamide groups attached to the pyrazole ring.
Uniqueness
Benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to the combination of the benzyl group, difluoromethyl group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the difluoromethyl group, in particular, enhances the compound’s stability and potential biological activity .
Biological Activity
Benzyl{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Alkylation of Pyrazole Derivatives : Utilizing substituted pyrazoles as starting materials.
- Functional Group Modifications : Employing reagents such as alkyl halides and bases like sodium hydride in solvents like dimethylformamide (DMF) under controlled conditions.
Chemical Properties :
- Molecular Formula : C11H12F2N4
- Molecular Weight : 240.24 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were shown to inhibit mTORC1 activity and induce autophagy, suggesting a novel mechanism for anticancer activity through modulation of cellular pathways involved in growth and survival .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Binding : Potential interactions with receptors that modulate cell signaling pathways.
Case Study 1: Antiproliferative Effects
A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds significantly reduced cell viability in various cancer cell lines. The results indicated a dose-dependent response, with IC50 values in the low micromolar range.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MIA PaCa-2 | 0.5 | mTORC1 inhibition |
N-(1-benzyl-3,5-dimethyl)benzamide | MIA PaCa-2 | 0.4 | Autophagy modulation |
Case Study 2: Antifungal Activity
Another study evaluated the antifungal properties of difluoromethyl pyrazole derivatives against several pathogenic fungi. The findings showed moderate to excellent antifungal activity, with some derivatives outperforming standard treatments.
Compound | Fungi Tested | Inhibition Zone (mm) |
---|---|---|
This compound | Candida albicans | 15 |
This compound | Aspergillus niger | 12 |
Properties
Molecular Formula |
C12H14ClF2N3 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c13-12(14)17-7-6-11(16-17)9-15-8-10-4-2-1-3-5-10;/h1-7,12,15H,8-9H2;1H |
InChI Key |
ZJECLCCXMCDVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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